molecular formula C8H15N3O B3361035 2H-Pyrrol-2-one, 4,5-bis(dimethylamino)-3,4-dihydro- CAS No. 90998-19-9

2H-Pyrrol-2-one, 4,5-bis(dimethylamino)-3,4-dihydro-

Cat. No.: B3361035
CAS No.: 90998-19-9
M. Wt: 169.22 g/mol
InChI Key: YIFVTHIFXMNQAF-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 4,5-bis(dimethylamino)-3,4-dihydro- is a chemical compound known for its unique structure and properties. This compound is part of the pyrrolidone family, which is characterized by a five-membered lactam ring. The presence of dimethylamino groups at the 4 and 5 positions of the pyrrolidone ring imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 4,5-bis(dimethylamino)-3,4-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4,5-bis(dimethylamino)-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidone derivatives.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced pyrrolidones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Pyrrol-2-one, 4,5-bis(dimethylamino)-3,4-dihydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 2H-Pyrrol-2-one, 4,5-bis(dimethylamino)-3,4-dihydro- exerts its effects involves interactions with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to proteins and other biomolecules. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrol-2-one, 3,4-dihydro-: Lacks the dimethylamino groups, resulting in different chemical properties.

    N-Methyl-2-pyrrolidone: A related compound with a single methyl group, used as a solvent and in various industrial applications.

Uniqueness

The presence of two dimethylamino groups in 2H-Pyrrol-2-one, 4,5-bis(dimethylamino)-3,4-dihydro- distinguishes it from other pyrrolidone derivatives. These groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,5-bis(dimethylamino)-3,4-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-10(2)6-5-7(12)9-8(6)11(3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFVTHIFXMNQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(=O)N=C1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524218
Record name 4,5-Bis(dimethylamino)-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90998-19-9
Record name 4,5-Bis(dimethylamino)-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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